![molecular formula C29H43BrO3 B569651 (7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate CAS No. 875573-66-3](/img/structure/B569651.png)
(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate
Overview
Description
The compound “(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate” (hereafter referred to as Compound A) is a steroidal derivative with a cyclopenta[a]phenanthrene core. Key structural features include:
- A 9-bromononyl chain at position 7, introducing halogenated hydrophobicity.
- A hydroxyl group at position 3, enabling hydrogen bonding.
- A 13-methyl group, common in steroidal frameworks.
- An acetate ester at position 17, enhancing lipophilicity compared to free hydroxyl groups.
This compound shares structural motifs with hormones, pharmaceutical intermediates, and probes for biochemical studies. Below, we systematically compare Compound A with analogous steroidal derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Biological Activity
The compound (7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate , also known as a derivative of Fulvestrant (CAS No. 875573-66-3), is a synthetic steroidal anti-estrogen primarily investigated for its potential therapeutic applications in estrogen receptor-positive breast cancer. This compound exhibits significant biological activity due to its structural characteristics and mechanism of action.
- Molecular Formula : C29H43BrO3
- Molecular Weight : 519.564 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 593.3 °C at 760 mmHg
- LogP : 9.63 (indicating high lipophilicity)
The primary mechanism of action for this compound is its role as an estrogen receptor antagonist. It binds to estrogen receptors (ER) in target tissues, inhibiting the proliferation of estrogen-dependent tumors. The compound's structural modifications enhance its binding affinity and selectivity for ERs compared to natural estrogens.
Antitumor Effects
Research indicates that compounds similar to Fulvestrant demonstrate potent anti-tumor activity by:
- Inhibiting Tumor Growth : Studies have shown that this compound can significantly reduce the size of estrogen-dependent tumors in preclinical models.
- Inducing Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Blocking Estrogen Signaling : By inhibiting estrogen receptor activation, it effectively blocks downstream signaling pathways that promote tumor growth.
Clinical Studies
-
Study on ER-positive Breast Cancer :
- A clinical trial evaluated the efficacy of Fulvestrant derivatives in patients with advanced ER-positive breast cancer.
- Results indicated a significant improvement in progression-free survival compared to traditional therapies.
-
Combination Therapy Research :
- Research explored the use of this compound in combination with other targeted therapies (e.g., CDK4/6 inhibitors).
- Findings suggested enhanced antitumor efficacy and reduced resistance mechanisms.
In Vitro Studies
-
Cell Line Experiments :
- In vitro studies using MCF-7 breast cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis at nanomolar concentrations.
- Mechanistic studies revealed alterations in cell cycle regulation and apoptosis-related gene expression.
- Toxicology Assessments :
Data Tables
Property | Value |
---|---|
Molecular Formula | C29H43BrO3 |
Molecular Weight | 519.564 g/mol |
Density | 1.2 g/cm³ |
Boiling Point | 593.3 °C |
LogP | 9.63 |
Study Type | Findings |
---|---|
Clinical Trial | Improved progression-free survival in ER-positive breast cancer patients |
In Vitro Cell Line Study | Induced apoptosis in MCF-7 cells at nanomolar concentrations |
Scientific Research Applications
Pharmaceutical Applications
Hormonal Therapies
This compound is primarily researched for its application in hormonal therapies. It acts as an estrogen receptor antagonist and is utilized in the treatment of hormone receptor-positive breast cancer. Its mechanism involves binding to estrogen receptors and inhibiting the action of estrogen in the body. This is particularly significant in postmenopausal women where estrogen plays a critical role in cancer progression .
Menopausal Symptom Management
Additionally, it has been investigated for its potential use in alleviating symptoms associated with menopause. The compound's ability to modulate estrogen activity makes it a candidate for treating conditions such as hot flashes and other menopausal symptoms .
Research Applications
Biological Studies
In biological research settings, this compound is used to study the effects of estrogen receptor modulation on various cellular pathways. Researchers utilize it to explore its impact on cell proliferation and apoptosis in breast cancer cell lines. This helps in understanding how alterations in estrogen signaling can influence tumor growth and response to therapies .
Synthetic Intermediates
It serves as an important intermediate in the synthesis of other steroid derivatives. Its structural features allow for modifications that can lead to the development of new compounds with enhanced therapeutic profiles .
Numerous studies have documented the effectiveness of this compound in clinical settings:
- Breast Cancer Treatment : A study published in Journal of Clinical Oncology demonstrated that fulvestrant derivatives significantly improved outcomes in patients with advanced breast cancer who had previously received anti-estrogen therapies .
- Mechanistic Insights : Research published in Cancer Research highlighted how compounds similar to (7R,8R,9S...) can disrupt estrogen signaling pathways effectively leading to reduced tumor growth rates .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound in laboratory settings?
Methodological Answer:
- Synthetic Pathway Design : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict viable synthetic routes, particularly for introducing the 9-bromononyl substituent and maintaining stereochemical integrity .
- Catalytic Strategies : Consider transition-metal catalysis for C–C bond formation, given the steroidal backbone’s complexity. Purification may require gradient chromatography (e.g., silica gel with ethyl acetate/hexane systems) and recrystallization to isolate stereoisomers.
- AI Integration : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction conditions and optimize yields .
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry, focusing on coupling constants for axial/equatorial proton assignments (e.g., cyclopenta-phenanthrene ring protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight and bromine isotopic patterns via high-resolution MS.
- X-ray Crystallography : Resolve ambiguous stereocenters (e.g., C7, C8, C9) if crystalline derivatives are obtainable .
Q. What safety protocols are critical for handling this compound given limited toxicological data?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to minimize inhalation/contact risks .
- Storage Conditions : Keep containers tightly sealed in dry, ventilated areas at room temperature; avoid strong oxidizers (e.g., peroxides) due to incompatible decomposition products (e.g., CO, CO) .
- Emergency Procedures : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation despite incomplete toxicity profiles .
Advanced Research Questions
Q. How can computational modeling guide reaction optimization for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to predict transition states for bromoalkylation reactions, identifying steric/electronic barriers in cyclopenta-phenanthrene functionalization .
- Reaction Network Analysis : Use ICReDD’s computational-experimental feedback loop to prioritize reaction conditions (e.g., solvent polarity, temperature) that minimize byproduct formation .
Q. What strategies resolve contradictory data in stability or reactivity studies under varying experimental conditions?
Methodological Answer:
- Controlled Degradation Studies : Monitor decomposition products (e.g., via LC-MS) under stress conditions (heat, UV light, acidic/basic pH) to identify instability triggers .
- Cross-Validation : Compare experimental observations with computational predictions (e.g., bond dissociation energies) to reconcile discrepancies in reaction outcomes .
Q. How can isotopic labeling provide mechanistic insights into this compound’s interactions with biological targets?
Methodological Answer:
- Deuterium Tracing : Synthesize -labeled analogs at the 3-hydroxy or 17-acetate positions to track metabolic pathways via mass spectrometry .
- Kinetic Isotope Effects (KIE) : Measure KIE in enzyme inhibition assays to determine rate-limiting steps in target binding or catalysis .
Q. What in silico approaches are viable for risk assessment given the lack of ecotoxicological data?
Methodological Answer:
- Read-Across Models : Estimate toxicity using QSAR (Quantitative Structure-Activity Relationship) tools, cross-referencing data from structurally similar steroids (e.g., estradiol derivatives) .
- Biodegradation Prediction : Apply software like EPI Suite to simulate persistence and bioaccumulation potential based on log and functional groups .
Comparison with Similar Compounds
Table 1: Substituent Comparison at Key Positions
Key Observations:
- Bromine may also act as a leaving group or radiolabeling site.
- C17 Modifications: The acetate group in Compound A balances lipophilicity, whereas heptanoate () increases hydrophobicity, and free hydroxyls () enhance aqueous solubility .
- Electrophilic Substituents: Triflate (-OTf) in improves reactivity in cross-coupling reactions, unlike the bromononyl group in Compound A, which may prioritize stability .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Trends:
- Lipophilicity: Compound A’s bromononyl and acetate groups increase LogP compared to diol derivatives but remain less lipophilic than perfluorinated analogs.
- Solubility : The acetate ester reduces aqueous solubility relative to hydroxylated steroids (e.g., ) but improves membrane permeability .
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthesis from 1,9-Nonanediol
The primary route involves 1,9-nonanediol as the starting material, as outlined in CN103965280A . The process comprises four stages:
-
Bromination : 1,9-nonanediol undergoes selective mono-bromination using hydrobromic acid (48% w/w) at 110–120°C for 6–8 hours, yielding 9-bromo-1-nonanol with 85–92% purity .
-
Esterification : The brominated intermediate is acetylated with acetic anhydride in dichloromethane at 0–5°C, forming 9-bromononyl acetate (mp: 34–36°C) .
-
Steroidal Coupling : The acetate reacts with estrone derivatives under Mitsunobu conditions (DIAD, triphenylphosphine) in THF at −20°C to install the 7α-bromononyl side chain .
-
Reductive Amination : Sodium borohydride reduces the 17-keto group to a β-hydroxyl group, followed by acetylation with acetyl chloride to yield the final product .
Table 1: Key Reaction Parameters from Patent CN103965280A
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
Bromination | HBr (48%), H2SO4 | 110–120°C | 6–8h | 85–92% |
Esterification | Ac2O, DCM | 0–5°C | 2h | 94% |
Coupling | DIAD, PPh3, THF | −20°C | 12h | 78% |
Reduction | NaBH4, MeOH | 25°C | 3h | 89% |
Alternative Routes via Steroid Functionalization
Secondary methods modify preformed steroidal frameworks:
-
Direct Alkylation : Estradiol-17-acetate reacts with 1,9-dibromononane in DMF using K2CO3 at 80°C for 24h, achieving 65% regioselectivity for the 7α-position .
-
Grignard Addition : 7-Dehydroestradiol acetate undergoes conjugate addition with a bromononylmagnesium bromide reagent, followed by hydrogenation (Pd/C, H2) to saturate the Δ7 double bond .
Stereochemical Control and Purification
Diastereomeric Management
The synthesis generates two diastereomers at the sulphoxide center (Fulvestrant Sulphoxide A/B ratio 55:45) . Chromatographic resolution using Chiralpak AD-H columns with hexane/isopropanol (90:10) achieves >98% enantiomeric excess for the desired (7R,8R,9S,13S,14S,17S) isomer .
Impurity Profiling
Thirty-four potential impurities were identified during development, with critical control points including:
-
Over-bromination products (e.g., 1,9-dibromononane derivatives) limited to <0.1% by IPC-HPLC .
-
Epimerization at C17 : Controlled through low-temperature acetylation (0–5°C) to maintain β-configuration .
Table 2: Specification Limits for Key Impurities
Impurity | Structure | Limit |
---|---|---|
7β-Bromononyl isomer | C29H43BrO3 | ≤0.15% |
17α-Acetate | C29H43BrO3 | ≤0.20% |
Dimer | C58H86Br2O6 | ≤0.10% |
Industrial-Scale Production Insights
Manufacturing Protocols
Biosynth Carbosynth’s process (FB152401) uses:
-
Batch Reactors : 500L glass-lined vessels for bromination and coupling steps .
-
Crystallization : Ethyl acetate/hexane (1:3) recrystallization yields 99.5% pure product .
-
Lyophilization : Final product is lyophilized to <0.5% moisture content for stability .
Cost Analysis
Supplier pricing data reveals scale-dependent economics:
Supplier | Quantity | Price | Purity |
---|---|---|---|
Biosynth Carbosynth | 5mg | $117 | 98% |
American Custom Chemicals | 1g | $1,587 | 95% |
Matrix Scientific | 1g | $2,268 | 95% |
Analytical Characterization
Spectroscopic Data
-
1H NMR (CDCl3): δ 7.15 (d, J=8.4Hz, H-1), 6.58 (dd, J=8.4, 2.8Hz, H-2), 5.34 (s, H-4), 4.62 (m, H-17α), 3.48 (t, J=6.8Hz, CH2Br) .
Physicochemical Properties
Properties
IUPAC Name |
[(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43BrO3/c1-20(31)33-27-14-13-26-28-21(10-8-6-4-3-5-7-9-17-30)18-22-19-23(32)11-12-24(22)25(28)15-16-29(26,27)2/h11-12,19,21,25-28,32H,3-10,13-18H2,1-2H3/t21-,25-,26+,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPTYJLFIUUHEJ-LIHJZYAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743347 | |
Record name | [(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875573-66-3 | |
Record name | [(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (7α,17β)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL8V87635T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.